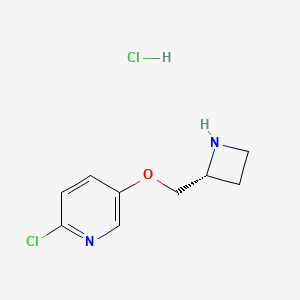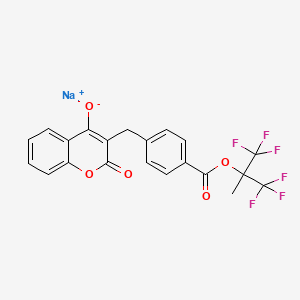
THDP-17
Übersicht
Beschreibung
THDP-17 is a novel glutaminase activity inhibitor, showing a partial uncompetitive inhibition in vitro and a significant reduction of ammonia and glutamate production in vivo.
Wissenschaftliche Forschungsanwendungen
Metabolic Regulation and Drug Design
Thiamin (vitamin B1) and its diphosphorylated derivative (ThDP) are crucial in metabolic networks. The differences in ThDP-dependent enzymes across various organisms and conditions make them promising targets for biotechnological and medical applications. ThDP-dependent enzymes are regulated by synthetic structural analogs of enzyme substrates and thiamin, which have shown potential in developing herbicides, antibiotics, anticancer, and neuroprotective strategies (Bunik, Tylicki, & Lukashev, 2013).
Enzyme Mechanism and Inhibitors
The study of ThDP-dependent enzymes through ThDP analogs has provided insights into the catalytic mechanism of these enzymes. Stable analogs of intermediates have been synthesized, allowing for detailed examination of enzyme structures during the reaction process. These analogs also serve as potent inhibitors, offering potential therapeutic targets and herbicidal agents (Agyei-Owusu & Leeper, 2009).
Glyoxylate Carboligase and ThDP Enzymes
Glyoxylate carboligase, a ThDP-dependent enzyme, lacks the canonical active site glutamate, presenting a unique adaptation in its catalytic mechanism. This change in enzyme structure has significant implications for understanding and manipulating the activities of ThDP-dependent enzymes in various biological contexts (Kaplun et al., 2008).
ThDP Enzymes in Metabolic Processes
Acetohydroxyacid synthases, ThDP-dependent enzymes, have been studied for their mechanisms, structural insights, and role in metabolic processes. These enzymes are targets for herbicides, emphasizing the importance of understanding their function and structure (Chipman, Duggleby, & Tittmann, 2005).
Proton Wire in Thiamine Enzymes
ThDP enzymes use a “proton wire” mechanism, allowing cofactors to reciprocally serve as general acid/base in catalysis. This discovery provides insights into the oligomeric organization and kinetic properties of ThDP-dependent enzymes (Frank et al., 2004).
THDP-17 in Hypoglycemic Activity
A study on THDP-17, a polysaccharide from Tetrastigma hemsleyanum, revealed significant hypoglycemic activity and potential as an anti-diabetic agent. This finding highlights THDP-17's therapeutic potential in diabetes management (Ru et al., 2019).
THDP-17 as a Glutaminase Inhibitor
THDP-17, a thiourea derivative, has been identified as a specific inhibitor of intestinal glutaminase, reducing ammonia production. This property makes it a promising candidate for hepatic encephalopathy therapy (Díaz-Herrero et al., 2014).
Thiamin Status and Cellular Functions
Research on human thiamin status and phosphorylated thiamin derivatives in tissues and cells provides insights into diseases linked to thiamin deficiency, highlighting the essential role of ThDP in oxidative energy metabolism (Gangolf et al., 2010).
Eigenschaften
CAS-Nummer |
104741-27-7 |
|---|---|
Produktname |
THDP-17 |
Molekularformel |
C12H16N2S |
Molekulargewicht |
220.334 |
IUPAC-Name |
N-(3-Methyl-3-butenyl)-N′-phenylthiourea |
InChI |
InChI=1S/C12H16N2S/c1-10(2)8-9-13-12(15)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15) |
InChI-Schlüssel |
YFFUELXSIRKFPE-UHFFFAOYSA-N |
SMILES |
S=C(NC1=CC=CC=C1)NCCC(C)=C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
THDP17; THDP 17; THDP-17 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)
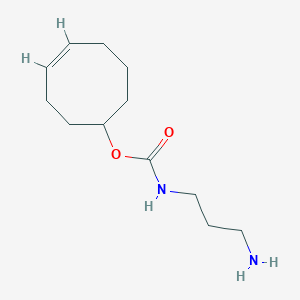
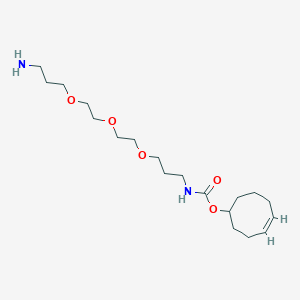
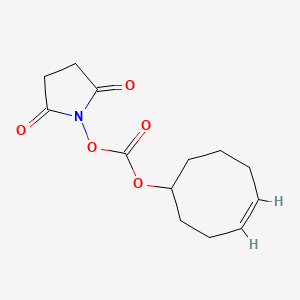
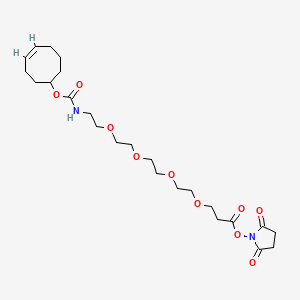
![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)
![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)
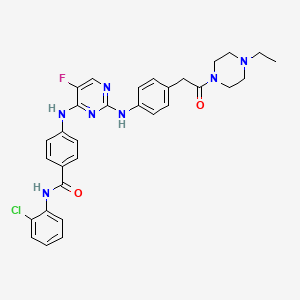
![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)
